3-Bromo-2-chloro-5-isopropylphenol

Description

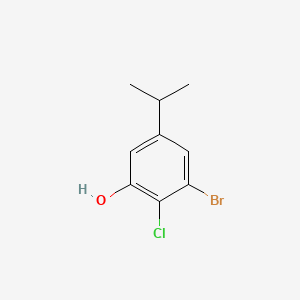

3-Bromo-2-chloro-5-isopropylphenol (molecular formula: C₉H₁₀BrClO) is a halogenated phenolic compound characterized by a bromine atom at the 3-position, a chlorine atom at the 2-position, and an isopropyl group at the 5-position of the aromatic ring. The compound’s structure imparts unique physicochemical properties, including moderate lipophilicity (logP ~2.8–3.2) and a pKa of approximately 8.5–9.0 due to the electron-donating isopropyl group stabilizing the phenolic proton. It is primarily utilized in pharmaceutical intermediates and agrochemical synthesis, where its halogen substituents enhance electrophilic reactivity .

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

3-bromo-2-chloro-5-propan-2-ylphenol |

InChI |

InChI=1S/C9H10BrClO/c1-5(2)6-3-7(10)9(11)8(12)4-6/h3-5,12H,1-2H3 |

InChI Key |

UZPFNPPWGXSJFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-isopropylphenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with bromine and chlorine atoms under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents . The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-isopropylphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the halogenated phenol to less substituted phenols or other reduced products.

Substitution: The compound can participate in further substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less substituted phenols.

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-5-isopropylphenol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in various coupling reactions, such as the Suzuki-Miyaura coupling .

Biology: In biological research, halogenated phenols like this compound are studied for their antimicrobial properties. They can inhibit the growth of pathogenic microorganisms and are used in the development of new antimicrobial agents .

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent. Its halogenated structure allows it to interact with microbial cell membranes, leading to cell death.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-isopropylphenol involves its interaction with biological molecules. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity, allowing it to form strong interactions with microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death . The compound may also inhibit specific enzymes or proteins within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol (C₂₂H₂₉BrO)

- Structural Differences : The biphenyl backbone and additional isopropyl groups at positions 2',4',6' create significant steric hindrance, reducing solubility in polar solvents (e.g., <0.1 mg/mL in water vs. 1.2 mg/mL for the target compound).

- Electronic Effects : The biphenyl system increases conjugation, lowering the pKa (~7.8–8.2) compared to the target compound.

- Applications: Used in asymmetric catalysis due to its planar structure, contrasting with the monocyclic target compound’s role in simpler electrophilic substitutions .

2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone (C₁₂H₉BrClNO₂)

- Functional Groups: The isoxazole ring introduces π-deficient character, enhancing reactivity in nucleophilic acyl substitutions. The ethanone group increases molecular weight (314.56 g/mol vs. 263.54 g/mol for the target compound).

- Physical Properties : Higher melting point (~120–125°C vs. ~85–90°C for the target) due to crystal packing facilitated by the isoxazole ring.

- Applications : Preferred in heterocyclic drug synthesis (e.g., antifungal agents), whereas the target compound is more suited for halogenation reactions .

(3-Bromo-2-chloro-5-ethylphenyl)methanol (C₉H₁₀BrClO)

- Substituent Effects: The ethyl group (vs. isopropyl) reduces steric bulk, increasing solubility in ethanol (25 mg/mL vs. 15 mg/mL for the target compound). The -CH₂OH group enables hydrogen bonding, raising boiling point (~280°C vs. ~265°C).

- Reactivity: The hydroxyl group participates in oxidation reactions, unlike the target compound’s phenol, which undergoes halogen displacement more readily .

5-Bromo-2-(trifluoromethyl)phenol (C₇H₄BrF₃O)

- Acidity : The electron-withdrawing trifluoromethyl group drastically lowers pKa (~6.5–7.0) compared to the target compound’s pKa (~8.5–9.0).

- Lipophilicity : Higher logP (~3.5–3.8) due to the CF₃ group, enhancing membrane permeability in bioactive molecules.

- Applications : Used in acidic catalysts and COX-2 inhibitors, whereas the target compound’s moderate acidity suits milder reaction conditions .

Research Findings and Implications

- Steric Effects : The isopropyl group in the target compound balances reactivity and solubility, making it superior to bulkier analogs (e.g., biphenyl) for industrial-scale synthesis .

- Electronic Tuning : Halogen positioning (3-Bromo, 2-Chloro) optimizes electrophilic aromatic substitution rates, outperforming ethyl and CF₃-substituted analogs in regioselective reactions .

- Contradictions : While highlights CF₃ groups’ acidity advantages, the target compound’s stability under basic conditions remains preferable for prolonged storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.